molecular formula C14H8F3NO B6376796 2-Cyano-4-(4-trifluoromethylphenyl)phenol CAS No. 1261549-31-8

2-Cyano-4-(4-trifluoromethylphenyl)phenol

Cat. No.: B6376796
CAS No.: 1261549-31-8
M. Wt: 263.21 g/mol
InChI Key: ONMPHGSZEZRXMY-UHFFFAOYSA-N
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Description

2-Cyano-4-(4-trifluoromethylphenyl)phenol is an organic compound that features a cyano group and a trifluoromethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated phenol in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-(4-trifluoromethylphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Substituted phenols with various functional groups.

Scientific Research Applications

2-Cyano-4-(4-trifluoromethylphenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-4-(4-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-4-(trifluoromethyl)phenylboronic acid
  • 4-(trifluoromethyl)phenol
  • 2-Cyano-4-(2-trifluoromethylphenyl)phenol

Uniqueness

2-Cyano-4-(4-trifluoromethylphenyl)phenol is unique due to the presence of both a cyano group and a trifluoromethyl group on the phenol ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and electron-withdrawing effects, which can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO/c15-14(16,17)12-4-1-9(2-5-12)10-3-6-13(19)11(7-10)8-18/h1-7,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMPHGSZEZRXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)O)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684896
Record name 4-Hydroxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261549-31-8
Record name 4-Hydroxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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